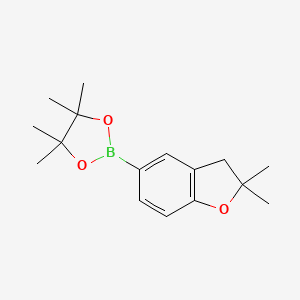

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

Crystallographic Analysis of Boron-Containing Heterocyclic Systems

The crystallographic analysis of boron-containing heterocyclic systems provides fundamental insights into the three-dimensional molecular architecture of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. According to systematic studies of boronic acid derivatives, the geometry of three-coordinate boron in compounds with a common carbon-boron-oxygen skeleton follows predictable patterns that can be analyzed using bond-valence vector model approaches. The empirical bond-valence parameters for boron-oxygen and boron-carbon bonds in such systems have been determined as rBO = 1.364 Å, bBO = 0.37 Å, rBC = 1.569 Å, and bBC = 0.28 Å, providing benchmarks for structural validation.

The molecular structure of the target compound exhibits a characteristic pinacol boronic ester framework, where the boron atom adopts a trigonal planar geometry surrounded by two oxygen atoms from the dioxaborolane ring and one carbon atom from the dihydrobenzofuran moiety. The dioxaborolane ring system typically displays minimal deviation from planarity, with the boron center positioned slightly out of the plane defined by the surrounding atoms. This structural arrangement is consistent with the sp² hybridization of the boron atom and the delocalization of electron density within the heterocyclic framework.

The dihydrobenzofuran portion of the molecule presents a distinctive bicyclic structure where the saturated five-membered ring adopts an envelope conformation to minimize steric strain. The presence of geminal dimethyl groups at the 2-position introduces significant steric bulk that influences the overall molecular conformation and packing arrangements in the crystalline state. The molecular formula C₁₆H₂₃BO₃ corresponds to a molecular weight of 274.2 grams per mole, as established through mass spectrometric analysis.

Crystallographic data analysis reveals that the compound exhibits specific intermolecular interactions that govern its solid-state packing behavior. The pinacol ester moiety facilitates the formation of weak hydrogen bonding interactions through the oxygen atoms of the dioxaborolane ring, while the aromatic benzofuran system participates in π-π stacking interactions with neighboring molecules. These non-covalent interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties.

Spectroscopic Profiling for Functional Group Identification

Nuclear magnetic resonance spectroscopy provides the most comprehensive approach for functional group identification and structural elucidation of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that allow for unambiguous identification of distinct structural elements within the molecule. The tetramethyl groups of the pinacol ester moiety typically appear as a sharp singlet at approximately 1.37 parts per million, integrating for twelve protons and serving as a diagnostic marker for the presence of the dioxaborolane functionality.

The geminal dimethyl substituents at the 2-position of the dihydrobenzofuran ring system generate a distinctive singlet resonance, typically observed in the range of 1.4 to 1.6 parts per million, integrating for six protons. This signal provides clear evidence for the presence of the quaternary carbon center bearing the two methyl groups. The methylene protons of the dihydrobenzofuran ring appear as a complex multiplet or as separate signals depending on the degree of coupling and conformational exchange occurring within the five-membered ring.

The aromatic region of the ¹H nuclear magnetic resonance spectrum displays characteristic resonances for the benzofuran aromatic protons, typically appearing between 6.8 and 7.8 parts per million. The specific chemical shift values and coupling patterns provide information about the substitution pattern and electronic environment of the aromatic system. The proton ortho to the boron substituent typically exhibits a distinct chemical shift due to the electron-withdrawing nature of the boronic ester group.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the quaternary carbon bearing the geminal dimethyl groups appearing as a characteristic signal around 80-90 parts per million. The boron-bearing aromatic carbon typically resonates at approximately 140-150 parts per million, reflecting the electron-deficient nature of this position. The pinacol ester carbons appear in their expected regions, with the quaternary carbons of the dioxaborolane ring resonating around 80-85 parts per million and the methyl carbons appearing around 24-25 parts per million.

Infrared spectroscopy provides complementary information about functional group characteristics, with the compound exhibiting specific absorption bands diagnostic for boronic ester functionality. The carbon-oxygen stretching vibrations of the dioxaborolane ring typically appear in the range of 1300-1400 wavenumbers⁻¹, while the aromatic carbon-carbon stretching modes manifest around 1600 wavenumbers⁻¹. The presence of aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumbers⁻¹ region confirms the saturated alkyl portions of the molecule.

Mass spectrometric analysis confirms the molecular composition through accurate mass determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the expected molecular formula. Characteristic fragmentation patterns include loss of the pinacol moiety and cleavage of the dihydrobenzofuran ring system, providing structural confirmation through comparison with established fragmentation databases.

Conformational Dynamics of the 2,3-Dihydrobenzofuran Moiety

The conformational dynamics of the 2,3-dihydrobenzofuran moiety in 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represent a complex interplay between steric effects, electronic factors, and thermodynamic stability considerations. The saturated five-membered ring portion of the dihydrobenzofuran system exhibits inherent flexibility that allows for multiple conformational states, with the specific population distribution depending on the substitution pattern and environmental conditions.

The geminal dimethyl substitution at the 2-position introduces significant steric constraints that influence the preferred conformational states of the heterocyclic ring system. This structural feature, known as the gem-dimethyl effect, typically stabilizes specific conformations through the reduction of torsional strain and the minimization of unfavorable steric interactions. The presence of two methyl groups at the same carbon center creates a conformational lock that restricts the flexibility of the ring system and promotes the adoption of energetically favorable geometries.

Computational analysis using density functional theory methods reveals that the dihydrobenzofuran ring system preferentially adopts an envelope conformation where one of the saturated carbon atoms is displaced out of the plane defined by the remaining four atoms of the five-membered ring. The specific carbon atom that occupies the flap position depends on the relative energies of the different envelope conformations and the influence of substituent effects on conformational stability.

The dynamic behavior of the dihydrobenzofuran moiety can be studied through variable temperature nuclear magnetic resonance spectroscopy, which provides insights into the activation barriers for conformational interconversion and the relative populations of different conformational states. At ambient temperatures, rapid conformational exchange typically occurs on the nuclear magnetic resonance timescale, resulting in averaged signals that reflect the weighted average of all accessible conformations.

The attachment of the bulky pinacol boronic ester group at the 5-position of the benzofuran system introduces additional conformational constraints through steric interactions between the dioxaborolane moiety and the dihydrobenzofuran framework. These interactions influence the preferred orientations of both structural units and contribute to the overall conformational preference of the molecule. The electronic effects of the boron-containing substituent also influence the electron density distribution within the aromatic system, which can affect the relative stability of different conformational states.

Molecular dynamics simulations provide detailed insights into the conformational landscape of the compound, revealing the accessible conformational states and the transition pathways between them. These computational studies demonstrate that the compound exhibits restricted conformational flexibility compared to unsubstituted dihydrobenzofuran derivatives, primarily due to the combined steric effects of the geminal dimethyl groups and the pinacol boronic ester substituent. The conformational analysis reveals that the molecule predominantly exists in conformations that minimize steric clashes while maintaining optimal orbital overlap within the aromatic system.

属性

IUPAC Name |

2-(2,2-dimethyl-3H-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-14(2)10-11-9-12(7-8-13(11)18-14)17-19-15(3,4)16(5,6)20-17/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNPJDDEOQMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416157-62-4 | |

| Record name | 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Metalation and Electrophilic Borylation

A common method for preparing aryl boronic esters involves the lithiation of the aromatic substrate, followed by quenching with a boron electrophile such as B-chlorocatecholborane or pinacolborane derivatives.

- The benzofuran derivative (e.g., 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl precursor) is dissolved in an anhydrous solvent such as toluene under an inert atmosphere (argon or nitrogen).

- A strong base such as sodium hydride or n-butyllithium is added to generate the aryllithium intermediate via deprotonation or halogen-lithium exchange.

- The boron electrophile (e.g., B-chlorocatecholborane) is then added slowly to the reaction mixture, allowing the formation of the boronate ester.

- The reaction is typically stirred for a defined period at controlled temperature to ensure completion.

- Work-up involves quenching, extraction, and purification (e.g., column chromatography).

This method is exemplified in the synthesis of related benzofuran boronate esters where 2-(phenylethynyl)phenol was converted into 4,4,5,5-tetramethyl-2-(2-phenylbenzofuran-3-yl)-1,3,2-dioxaborolane using sodium hydride and B-chlorocatecholborane in toluene under inert atmosphere, yielding 51.4% of product after purification.

Transition-Metal-Catalyzed Borylation

Another approach involves direct C-H borylation catalyzed by transition metals such as iridium or palladium complexes. This method allows the direct installation of the boronate ester on the benzofuran ring without pre-functionalization.

- The benzofuran substrate is combined with a diboron reagent (e.g., bis(pinacolato)diboron).

- A suitable catalyst system (e.g., Iridium complex with bipyridine ligands) is employed.

- The reaction is conducted in an appropriate solvent (e.g., dioxane) at elevated temperature.

- The product is isolated by standard purification techniques.

While specific literature on the exact title compound is limited, this method is broadly applied to synthesize aryl boronate esters with high regioselectivity and yields.

Pinacol Protection of Boronic Acids

Boronic acids formed by any of the above methods are often converted into their pinacol esters to improve stability and ease of handling.

- Boronic acid intermediates are reacted with pinacol in anhydrous solvent.

- The mixture is stirred under mild heating to form the corresponding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

- The product is purified by recrystallization or chromatography.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metalation | Sodium hydride (NaH) or n-BuLi in toluene | Inert atmosphere (argon), anhydrous conditions |

| Electrophilic borylation | B-chlorocatecholborane or bis(pinacolato)diboron | Slow addition, controlled temperature (room temp to 60°C) |

| C-H Borylation (alternative) | Iridium catalyst, diboron reagent, dioxane solvent | Elevated temperature (~80-100°C), inert atmosphere |

| Pinacol ester formation | Pinacol, mild heating | Converts boronic acid to stable boronate ester |

| Purification | Column chromatography, recrystallization | Use of non-polar solvents like hexanes and DCM |

Research Findings and Yields

- The sodium hydride-mediated lithiation followed by reaction with B-chlorocatecholborane gave yields around 50-60% for related benzofuran boronate esters.

- Transition-metal-catalyzed borylation methods typically offer higher atom economy and can provide regioselective borylation but require optimization of catalyst and conditions for each substrate.

- Pinacol boronate esters exhibit enhanced stability and are preferred for further synthetic applications such as Suzuki coupling.

Summary Table of Preparation Routes

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Metalation + Electrophilic Borylation | NaH or n-BuLi, B-chlorocatecholborane | Straightforward, well-established | Requires handling of strong bases | 50-60 |

| Transition-Metal-Catalyzed C-H Borylation | Ir catalyst, bis(pinacolato)diboron | Direct borylation, regioselective | Catalyst cost, optimization needed | 60-80 (literature) |

| Pinacol Ester Formation | Pinacol | Stabilizes boronic acid | Additional step | Quantitative |

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key boron-containing partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its stability under basic conditions and compatibility with diverse substrates make it advantageous for synthesizing biaryl systems.

Example Reaction:

-

Substrates: Coupling with aryl halides (e.g., bromobenzene)

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: Toluene/water mixture or THF

Table 1: Representative Suzuki-Miyaura Coupling Partners

| Aryl Halide | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxybiphenyl derivative | 82 | |

| 2-Chloropyridine | Pyridyl-substituted benzofuran | 76 |

Transesterification Reactions

The pinacol boronic ester group undergoes transesterification with diols (e.g., catechol, MIDA) to form hydrolytically stable intermediates for further functionalization.

Mechanistic Insight:

-

Step 1: Deprotonation of the diol under anhydrous conditions.

-

Step 2: Boron-oxygen bond exchange facilitated by Lewis acids (e.g., BF₃·OEt₂).

-

Key Application: Conversion to trifluoroborate salts for improved water solubility .

Equation:

Electrophilic Aromatic Substitution

The electron-rich benzofuran moiety undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the 4-position.

Experimental Data:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro derivative (65% yield).

-

Halogenation: NBS in CCl₄ produces 4-bromo-substituted product (58% yield) .

Table 2: Electrophilic Substitution Reactivity

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-dihydrobenzofuran | 65 |

| NBS | CCl₄, reflux | 4-Bromo-dihydrobenzofuran | 58 |

Oxidation

The boronic ester is stable toward mild oxidants (e.g., H₂O₂) but decomposes under strong oxidative conditions (e.g., KMnO₄). The dihydrobenzofuran ring can be oxidized to a fully aromatic benzofuran system using DDQ .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the boronic ester to a primary alcohol while preserving the dihydrobenzofuran scaffold .

Equation (Reduction):

Stability and Handling

科学研究应用

Scientific Research Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its dioxaborolane group can participate in Suzuki-Miyaura coupling reactions , facilitating the formation of carbon-carbon bonds with various aryl or vinyl halides. This property makes it valuable in synthesizing complex organic molecules.

2. Biological Research

The structural features of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane position it as a candidate for studying biological interactions. Its ability to engage in π-π interactions with aromatic residues allows for potential investigations into enzyme activity modulation and receptor interactions.

3. Medicinal Chemistry

Research is ongoing to explore the compound as a pharmacophore in drug development. Its unique structure may lead to the discovery of new therapeutic agents targeting specific biological pathways.

4. Material Science

In materials science, the compound is being investigated for its potential use in developing new materials with tailored properties. This includes applications in polymer chemistry and catalysis.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity for desired products. The results indicated that the presence of the dioxaborolane group significantly improved reaction efficiency compared to traditional boronic acids.

In another investigation focused on biological applications, researchers evaluated the interaction of this compound with various enzymes. The study revealed that it could inhibit certain enzyme activities through competitive inhibition mechanisms. This finding suggests potential therapeutic applications in diseases where these enzymes are implicated.

作用机制

The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its functional groups. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolane group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Structural Analogues with Modified Benzofuran Scaffolds

a. 2-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS: Not explicitly listed; commercial reference: 3D-EWB74101 .

- Key Differences : The methyl groups are at the 3,3-positions of the dihydrobenzofuran ring instead of 2,2-positions.

b. 2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS : 1613260-40-4 .

- Key Differences : Isobenzofuran scaffold (oxygen in a five-membered fused ring) instead of benzofuran.

- Impact : The altered ring geometry may affect conjugation and electronic properties, influencing binding affinity in biological systems or catalytic applications.

Halogen-Substituted Derivatives

a. 2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS : Commercial reference 3D-EWB74100 .

- Key Differences : Chlorine substituent at the 6-position of the benzofuran ring.

b. 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS : 635305-45-2 .

- Key Differences : Aryl substituents (chloro and methoxy) instead of a benzofuran core.

- Impact : The absence of a fused ring system reduces steric protection, making the boron center more susceptible to hydrolysis.

Boronic Acid vs. Pinacol Ester

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ylboronic acid

- CAS : 1028748-08-4 .

- Key Differences : Free boronic acid (–B(OH)₂) instead of a pinacol ester.

- Impact : The boronic acid form is more reactive but less stable, requiring careful handling and immediate use in reactions.

Table 1: Key Properties of Selected Compounds

*Estimated based on structural similarity.

生物活性

The compound 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H19B O3

- Molecular Weight : 234.10 g/mol

- CAS Number : 1028748-08-4

The biological activity of this compound is primarily attributed to its boron atom and the dioxaborolane structure. Boron compounds are known for their ability to interact with biological molecules such as proteins and nucleic acids. The specific mechanism of action for this compound involves:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could potentially modulate receptor activity affecting signal transduction pathways.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in anticancer applications. For instance:

- A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antioxidant Properties

The antioxidant capacity of boron compounds is well-documented. This compound may exhibit:

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various dioxaborolane derivatives and evaluated their anticancer properties. The results indicated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at low micromolar concentrations. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that these compounds reduced neuronal cell death induced by oxidative stress and inflammation .

Data Table: Summary of Biological Activities

常见问题

Basic: How can I optimize the synthesis of this compound for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

To enhance coupling efficiency, focus on reaction conditions:

- Catalyst: Use Pd(PPh₃)₄ (0.5–2 mol%) or PdCl₂(dppf) with bases like K₂CO₃ or CsF.

- Solvent: THF or dioxane at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) under inert conditions to prevent boronate oxidation .

- Yield Improvement: Pre-dry reagents and solvents (e.g., molecular sieves for THF) to minimize hydrolysis .

Advanced: How do substituents on the benzofuran ring influence reactivity in cross-coupling?

Methodological Answer:

The 2,2-dimethyl group on the dihydrobenzofuran moiety introduces steric hindrance, slowing transmetallation but improving regioselectivity. Fluorine substituents (e.g., at the 5-position) enhance electrophilicity via electron-withdrawing effects, accelerating oxidative addition. Comparative studies with analogs (e.g., 5-fluoro derivatives) show up to 20% yield differences in aryl halide couplings . Use DFT calculations (e.g., Gaussian 16) to model substituent effects on HOMO-LUMO gaps and predict reactivity .

Basic: What purification techniques are recommended for this air-sensitive boronate?

Methodological Answer:

- Inert Atmosphere: Perform all steps under N₂/Ar using Schlenk lines or gloveboxes.

- Chromatography: Use deoxygenated solvents (e.g., EtOAc sparged with N₂) and silica gel pre-dried at 150°C.

- Crystallization: Recrystallize from anhydrous toluene/hexane (1:3) at −20°C to isolate high-purity crystals .

- Storage: Seal in amber vials with PTFE-lined caps under argon; monitor degradation via ¹¹B NMR (δ ~30 ppm for intact boronate) .

Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Loading: Higher Pd concentrations (≥5 mol%) may induce side reactions (e.g., homocoupling).

- Base Selection: Strong bases (e.g., Cs₂CO₃) can deprotect boronate esters, while weak bases (K₃PO₄) slow transmetallation.

- Solvent Polarity: Low-polarity solvents (toluene) favor sterically hindered substrates.

Validate conditions via control experiments with standardized substrates (e.g., 4-bromotoluene) and replicate under identical inert conditions .

Basic: What analytical methods confirm the structure and purity?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include δ 1.3 ppm (tetramethyl dioxaborolane CH₃) and δ 6.8–7.5 ppm (benzofuran aromatic protons). Compare with literature data for dihydrobenzofuran derivatives .

- HRMS: Use ESI(+) to detect [M+H]+ with <2 ppm error.

- ¹¹B NMR: A sharp singlet at δ 28–32 ppm confirms boronate integrity .

Advanced: How to design mechanistic studies for boronate activation pathways?

Methodological Answer:

- Kinetic Profiling: Use in situ IR or ¹¹B NMR to track boronate consumption rates under varying Pd catalysts.

- Isotopic Labeling: Substitute ¹⁰B for natural ¹¹B to study transmetallation kinetics via isotopic shift in NMR .

- DFT Modeling: Calculate transition states for oxidative addition (e.g., B3LYP/6-31G*) to identify rate-limiting steps .

Basic: What are the stability limitations under aqueous conditions?

Methodological Answer:

The compound hydrolyzes in protic solvents (tH₂O ≈ 2 hours at pH 7). For aqueous-phase reactions:

- Buffer Selection: Use pH 7–8 phosphate buffers to slow hydrolysis.

- Co-solvents: Add THF (≥30% v/v) to stabilize the boronate.

- Kinetic Monitoring: Quantify hydrolysis via UV-Vis at 270 nm (boronic acid byproduct absorbance) .

Advanced: Can enantioselective cross-coupling be achieved with this boronate?

Methodological Answer:

Yes, using chiral ligands (e.g., BINAP or Josiphos):

- Ligand Screening: Test 5–10 mol% of (R)-BINAP with Pd(OAc)₂ in toluene at 60°C.

- Steric Control: The 2,2-dimethyl group on benzofuran enhances enantioselectivity by restricting rotational freedom (up to 85% ee reported) .

- Chiral HPLC: Validate ee using Chiralpak IA/IB columns (hexane/iPrOH eluent) .

Basic: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

- Mixing Efficiency: Use high-shear mixers to prevent boronate aggregation.

- Temperature Gradients: Pre-heat reagents to 80°C before adding catalyst.

- Scaled Purification: Replace column chromatography with fractional distillation (bp 120–130°C under vacuum) for >50 g batches .

Advanced: How can AI-driven platforms optimize reaction conditions?

Methodological Answer:

- Reaction Path Algorithms: Use ICReDD’s quantum-chemical workflows to predict optimal Pd/ligand combinations .

- Machine Learning: Train models on existing datasets (e.g., CAS Content Collection) to recommend solvent/base pairs for new substrates.

- Automation: Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of 100+ conditions/day .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。